molecular formula C10H10O4 B1220941 6-Hydroxymellein CAS No. 70901-60-9

6-Hydroxymellein

Cat. No. B1220941
CAS RN: 70901-60-9
M. Wt: 194.18 g/mol
InChI Key: DHLPMLVSBRRUGA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxymellein is an isochromane that is mellein bearing an additional hydroxy substituent at the 6-position. It derives from a mellein.

Scientific Research Applications

Enzyme Activity and Catalysis

  • Activation of Enzymatic Reactions : 6-Hydroxymellein (6HM) synthase, a multifunctional polyketide enzyme in carrot cells, shows acyl-CoA condensation and ketoreduction activities. Free coenzyme A (CoA) activates NADPH-dependent 6HM formation under acidic conditions, suggesting CoA's role in enzyme regulation (Kurosaki, Mitsuma, & Arisawa, 2002).
  • Regulation of 6HM Synthase by Reducing Co-Factors : 6HM synthase's activity is influenced by nucleotide reducing co-factors, showing different responses to NADPH and NADH. This highlights the synthase's biochemical properties and regulatory mechanisms (Kurosaki, Togashi, & Arisawa, 2000).

Biosynthetic Pathways and Gene Expression

  • Phytoalexin Biosynthesis : 6HM plays a role in the biosynthesis of phytoalexins in plants. Its accumulation in carrot cells is primarily regulated at the gene transcription level, with Ca²⁺ acting as a second messenger in the expression of biosynthetic enzymes (Kurosaki, 2001).
  • Biosynthesis in Fungal Metabolites : The gene cluster for chrodrimanin B biosynthesis in Penicillium verruculosum has been identified, with 6HM being a key intermediate. This research provides insights into the bioengineering of chrodrimanins (Bai, Quan, Zhai, Awakawa, Matsuda, & Abe, 2018).

Biological Activity and Applications

  • Antifungal and Cytotoxic Properties : 6HM and related compounds exhibit antifungal activities against various pathogens and cytotoxicity against cancer cell lines. This suggests potential applications in developing antifungal and anticancer agents (Elkhayat & Goda, 2017).
  • Inhibitors of Pollen Development : 6HM has been identified as an inhibitor of pollen development in Arabidopsis thaliana. This finding could be useful for molecular studies of plant reproduction (Shimada, Kusano, Takeuchi, Fujioka, Inokuchi, & Kimura, 2002).

properties

CAS RN

70901-60-9

Product Name

6-Hydroxymellein

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(3R)-6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3/t5-/m1/s1

InChI Key

DHLPMLVSBRRUGA-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O1

SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1

synonyms

3,4-dihydro-6,8-dihydroxy-3-methyl-isocoumarin
3,4-dihydro-6,8-dihydroxy-3-methylisocoumarin
6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarin
6-hydroxy-mellein
6-hydroxymellein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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